3,3,3-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propane-1-sulfonamide
Description
Properties
IUPAC Name |
3,3,3-trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S2/c13-12(14,15)2-4-21(17,18)16-6-11-5-10(8-20-11)9-1-3-19-7-9/h1,3,5,7-8,16H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRAQPRFNFHHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CSC(=C2)CNS(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propane-1-sulfonamide typically involves multiple steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of a furan derivative with a thiophene derivative under conditions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Introduction of the trifluoromethyl group: This can be achieved through the reaction of the intermediate with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Sulfonamide formation: The final step involves the reaction of the trifluoromethylated intermediate with a sulfonamide reagent under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with sulfonamide groups.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: Potential use in the development of new antimicrobial agents due to the presence of the sulfonamide group.
Anti-inflammatory Agents: Research into its potential as an anti-inflammatory agent.
Industry
Materials Science: Use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and sulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The furan and thiophene rings contribute to the compound’s overall stability and electronic properties, enhancing its effectiveness.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Substituents : The target compound’s thiophene-furan system provides a balance of steric bulk and electronic effects, distinguishing it from KIRA9’s naphthalene-pyridine system (higher aromaticity) and the macrocyclic amides in (greater conformational rigidity) .
Trifluoromethyl Impact : All trifluoromethylated sulfonamides share enhanced metabolic stability, but the target compound’s smaller heterocycles may improve solubility compared to ’s imidazo-pyrrolo-pyrazine derivatives .
Biological Activity : KIRA9 demonstrates explicit IRE1α RNase inhibition, a mechanism tied to its pyrimidine-piperidine motif. The target compound’s thiophene-furan system could similarly target nucleotide-binding domains but with distinct selectivity .
Thiophene-Containing Analogs ()
Compounds such as 4-(thiophen-2-yl)-1,2-dihydropyridine derivatives () and thiophen-2-ylpropanolamines () highlight the versatility of thiophene in drug design. The target compound’s sulfonamide linkage enables stronger hydrogen bonding with active-site residues, a critical advantage over simpler thiophene derivatives .
Fluorinated Aromatic Systems ()
Perfluorinated compounds (PFCs) in exhibit extreme hydrophobicity and environmental persistence. In contrast, the target compound’s single trifluoromethyl group offers a compromise between stability and biodegradability, making it more suitable for pharmaceutical applications .
Biological Activity
3,3,3-Trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propane-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a furan ring, and a thiophene moiety, which contribute to its unique chemical properties. The presence of these functional groups is believed to enhance its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₃N₁O₂S |
| Molecular Weight | 327.34 g/mol |
| CAS Number | 2380043-14-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
Research has indicated that derivatives of similar compounds exhibit significant antimicrobial activity. For instance, compounds with thiophene and furan rings have shown efficacy against various pathogens. While specific data for the target compound is limited, it is hypothesized that the trifluoromethyl group enhances lipophilicity and membrane permeability, potentially increasing antimicrobial effectiveness.
Antitumor Activity
Compounds with structural similarities have been evaluated for their antitumor properties. For example, studies on sulfur-containing compounds show promising results in inhibiting cancer cell proliferation. The incorporation of trifluoromethyl groups in such compounds often correlates with increased potency against cancer cell lines.
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial effects of various sulfonamide derivatives on Gram-positive and Gram-negative bacteria.
- Results indicated that compounds with similar structures demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL against tested strains.
-
Antitumor Efficacy :
- Research focusing on thiophene derivatives revealed their potential in inhibiting tumor growth in vitro.
- IC50 values were reported in the low micromolar range for certain derivatives against human cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
